Asn-His
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Overview
Description
Asparaginyl-Histidine is a dipeptide composed of L-asparagine and L-histidine joined by a peptide linkage . This compound is known for its role in various biochemical processes, including protein synthesis and metabolism. Asparaginyl-Histidine is of particular interest due to its unique catalytic properties and its involvement in succinimide formation, which has implications in protein degradation and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Asparaginyl-Histidine typically involves the coupling of L-asparagine and L-histidine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods: In an industrial setting, the production of Asparaginyl-Histidine can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by automating the addition of amino acids and the necessary reagents. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Asparaginyl-Histidine undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Asparaginyl-Histidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Asparaginyl-Histidine involves its catalytic role in succinimide formation. The imidazole group of the histidine residue acts as a proton-transfer mediator, facilitating the formation of the tetrahedral intermediate. This intermediate then undergoes deamidation to form aspartic acid, releasing an ammonia molecule in the process . This reaction is significant in the context of protein degradation and aging, as it leads to the formation of biologically uncommon residues such as L-β-aspartic acid .
Comparison with Similar Compounds
Asparaginyl-Glycine: This compound also undergoes deamidation but at a much slower rate compared to Asparaginyl-Histidine due to the smaller size of the glycine residue.
Asparaginyl-Isoleucine: The deamidation rate is extremely slow for this compound due to the bulky nature of the isoleucine residue.
Uniqueness of Asparaginyl-Histidine: Asparaginyl-Histidine is unique in its ability to catalyze the formation of the succinimide intermediate despite the large size of the histidine residue. This property is attributed to the specific catalytic role of the histidine imidazole group, which is not observed in other similar compounds .
Properties
CAS No. |
224638-52-2 |
---|---|
Molecular Formula |
C10H15N5O4 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C10H15N5O4/c11-6(2-8(12)16)9(17)15-7(10(18)19)1-5-3-13-4-14-5/h3-4,6-7H,1-2,11H2,(H2,12,16)(H,13,14)(H,15,17)(H,18,19)/t6-,7-/m0/s1 |
InChI Key |
FFMIYIMKQIMDPK-BQBZGAKWSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CC(=O)N)N |
physical_description |
Solid |
Origin of Product |
United States |
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